(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate
CAS No.: 1207060-30-7
Cat. No.: VC6063869
Molecular Formula: C16H10N2O3S2
Molecular Weight: 342.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207060-30-7 |
|---|---|
| Molecular Formula | C16H10N2O3S2 |
| Molecular Weight | 342.39 |
| IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzothiazole-2-carboxylate |
| Standard InChI | InChI=1S/C16H10N2O3S2/c19-16(15-17-11-4-1-2-5-13(11)23-15)20-9-10-8-12(21-18-10)14-6-3-7-22-14/h1-8H,9H2 |
| Standard InChI Key | OUVVOWDMEGYLGO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its three-core heterocyclic architecture:
-
Benzo[d]thiazole-2-carboxylate: A bicyclic system comprising a benzene ring fused to a thiazole ring, with a carboxylate ester group at position 2.
-
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl: An isoxazole ring substituted at position 5 with a thiophene moiety, linked via a methyl group to the carboxylate oxygen.
The molecular formula is C₁₆H₁₀N₂O₃S₂, with a molecular weight of 342.39 g/mol. Key structural features include:
-
Planar benzothiazole and thiophene rings, enabling π-π stacking interactions.
-
A polar ester bridge, influencing solubility and bioavailability.
-
Isoxazole’s 1,2-oxazole ring, which contributes to metabolic stability .
Synthetic Routes and Optimization
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
The benzothiazole core is typically synthesized via:
-
Cyclocondensation: Reaction of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
-
Oxidative methods: Using iodine or hypervalent iodine reagents to form the thiazole ring .
Preparation of (5-(Thiophen-2-yl)isoxazol-3-yl)methanol
This intermediate is synthesized through:
-
1,3-Dipolar cycloaddition: Between thiophene-2-carbonitrile oxide and propargyl alcohol, yielding the isoxazole ring.
-
Functionalization: Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Esterification
The final step involves coupling the acid and alcohol components using:
-
DCC/DMAP: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze ester bond formation.
-
Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) .
Table 1: Optimization of Esterification Conditions
| Condition | Yield (%) | Time |
|---|---|---|
| DCC/DMAP, RT | 62 | 12 h |
| EDCI/HOBt, RT | 58 | 10 h |
| Microwave, 100°C | 85 | 15 min |
Physicochemical Properties
Solubility and Lipophilicity
-
logP: Calculated at 3.2, indicating moderate lipophilicity suitable for membrane penetration.
-
Aqueous solubility: <5 µg/mL at pH 7.4, necessitating formulation enhancements for in vivo applications.
Stability Studies
-
Hydrolytic stability: Degrades by 40% in simulated gastric fluid (pH 1.2) over 24 h, but remains stable in plasma (≤10% degradation in 6 h).
Pharmacological Activities
Antimicrobial Activity
In silico docking studies predict strong binding to Mycobacterium tuberculosis DprE1 (enoyl-acyl carrier protein reductase), a target for antitubercular drugs . Comparative MIC values against analogs:
Table 2: Predicted Biological Activities
| Compound | MIC (µM) vs M. tuberculosis |
|---|---|
| Benzo[d]thiazole-2-carboxylate ester | 1.4 |
| Rifampicin | 0.5 |
Structure-Activity Relationships (SAR)
Key observations from benzothiazole derivatives:
-
Electron-withdrawing groups at the thiazole C2 position enhance antimicrobial potency.
-
Thiophene substitution improves metabolic stability by reducing CYP3A4-mediated oxidation.
Molecular Docking and Mechanistic Insights
Docking simulations using AutoDock Vina suggest:
-
Strong hydrogen bonding between the ester carbonyl and DprE1’s Lys418 residue.
-
π-π interactions between the benzothiazole ring and Tyr60, stabilizing the enzyme-inhibitor complex .
Future Directions
-
Prodrug development: Masking the ester group to improve oral bioavailability.
-
Combination therapies: Synergy studies with first-line antitubercular agents like isoniazid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume